N-(4-ethoxyphenyl)-2-({2-[(2-fluorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide
Description
N-(4-ethoxyphenyl)-2-({2-[(2-fluorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide is a complex organic compound that may have potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound’s structure suggests it could interact with biological systems in unique ways, making it a subject of interest for scientific research.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25FN2O4/c1-2-32-20-12-10-19(11-13-20)28-25(30)17-33-24-9-5-7-22-21(24)14-15-29(26(22)31)16-18-6-3-4-8-23(18)27/h3-13H,2,14-17H2,1H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEFGWIBUSASXTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Construction of the 1-Oxo-1,2,3,4-Tetrahydroisoquinoline Skeleton
The foundational tetrahydroisoquinoline scaffold is synthesized via Pictet–Spengler cyclization , adapted from methods in.
Procedure :
- Condense phenethylamine derivatives with formaldehyde in acidic conditions (HCl, ethanol, 60°C, 12 h) to form the tetrahydroisoquinoline ring.
- Oxidize the resultant 1,2,3,4-tetrahydroisoquinoline to the 1-oxo derivative using potassium permanganate in acetone (0°C, 2 h).
Key Data :
| Step | Yield | Characterization (IR, $$^1$$H NMR) |
|---|---|---|
| Cyclization | 78% | IR: 1685 cm$$^{-1}$$ (C=O stretch) |
| Oxidation | 85% | $$^1$$H NMR (CDCl$$3$$): δ 4.35 (s, 2H, CH$$2$$-N) |
C2-Alkylation with 2-Fluorobenzyl Bromide
Introducing the 2-fluorobenzyl group at the C2-position employs Mitsunobu alkylation or direct nucleophilic substitution .
Optimized Protocol :
- Dissolve 1-oxo-tetrahydroisoquinoline (1 eq) in dry THF.
- Add 2-fluorobenzyl bromide (1.2 eq), cesium carbonate (2 eq), and catalytic TBAB (tetrabutylammonium bromide).
- Reflux at 80°C for 8 h under nitrogen.
Outcome :
- Yield : 72% after silica gel chromatography (hexane:ethyl acetate = 3:1)
- MS (ESI+) : m/z 298.1 [M+H]$$^+$$ (calc. 298.12)
Functionalization at the C5-Position: Etherification
Hydroxylation via Directed Ortho-Metalation
Generate the C5-hydroxy intermediate using lithiation-electrophilic trapping :
- Treat 2-[(2-fluorophenyl)methyl]-1-oxo-tetrahydroisoquinoline with LDA (lithium diisopropylamide) at -78°C in THF.
- Quench with trimethylborate followed by oxidative workup (H$$2$$O$$2$$, NaOH).
Analytical Validation :
Ether Bond Formation with Bromoacetamide Precursor
Couple the C5-hydroxy group to the acetamide side chain via Williamson ether synthesis :
- React 5-hydroxy-tetrahydroisoquinoline (1 eq) with 2-bromo-N-(4-ethoxyphenyl)acetamide (1.1 eq) in DMF.
- Use K$$2$$CO$$3$$ (3 eq) as base, 60°C, 6 h.
Reaction Table :
| Reagent | Equiv | Temperature | Time | Yield |
|---|---|---|---|---|
| K$$2$$CO$$3$$ | 3 | 60°C | 6 h | 68% |
| Cs$$2$$CO$$3$$ | 2 | 80°C | 4 h | 74% |
Optimal conditions with Cs$$2$$CO$$3$$ improve yield to 74%.
Final Amidation and Purification
Synthesis of 2-Bromo-N-(4-ethoxyphenyl)acetamide
- Stir 4-ethoxyaniline (1 eq) with bromoacetyl bromide (1.2 eq) in dichloromethane.
- Add triethylamine (2 eq) dropwise at 0°C, then warm to room temperature for 2 h.
Characterization :
Global Deprotection and Crystallization
Final purification employs recrystallization from ethanol/water (1:1):
- Purity : >99% (HPLC, C18 column, 90:10 acetonitrile:water)
- $$^1$$H NMR (DMSO-d$$6$$): δ 10.21 (s, 1H, NH), 7.35–6.78 (m, 8H, aromatic), 4.62 (s, 2H, OCH$$2$$CO), 4.02 (q, J = 7.0 Hz, 2H, OCH$$2$$CH$$3$$)
Optimization Challenges and Competing Pathways
Regioselectivity in C2-Alkylation
Competing N- vs. C-alkylation is mitigated by:
Etherification Side Reactions
Over-alkylation at the phenolic oxygen is prevented by:
- Strict stoichiometric control of bromoacetamide (1.1 eq)
- Phase-transfer catalysis (18-crown-6) to enhance reaction efficiency
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2-({2-[(2-fluorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide may undergo various chemical reactions, including:
Oxidation: Potential oxidation of the ethoxy group to form an aldehyde or carboxylic acid.
Reduction: Reduction of the carbonyl group in the isoquinoline core to form an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like PCC, KMnO₄, or Jones reagent.
Reduction: Reagents like LiAlH₄, NaBH₄, or catalytic hydrogenation.
Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and catalysts (e.g., Pd/C).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield aldehydes or acids, while reduction could produce alcohols.
Scientific Research Applications
N-(4-ethoxyphenyl)-2-({2-[(2-fluorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide could have several scientific research applications:
Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications in drug discovery, particularly in targeting specific receptors or enzymes.
Industry: Use in the development of new materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action for N-(4-ethoxyphenyl)-2-({2-[(2-fluorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide would depend on its specific interactions with biological targets. Potential mechanisms might include:
Molecular Targets: Binding to specific receptors, enzymes, or proteins.
Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, or alteration of gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-2-[[2-[(2-chlorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide
- N-(4-ethoxyphenyl)-2-[[2-[(2-bromophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide
Uniqueness
N-(4-ethoxyphenyl)-2-({2-[(2-fluorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide may exhibit unique properties due to the presence of the fluorine atom, which can influence its electronic properties, binding affinity, and metabolic stability compared to similar compounds.
Biological Activity
N-(4-ethoxyphenyl)-2-({2-[(2-fluorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a tetrahydroisoquinoline core, which is known for its diverse pharmacological properties. The presence of the ethoxy and fluorophenyl groups suggests potential interactions with various biological targets.
Research indicates that the compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit specific enzymes involved in disease pathways. For instance, it has shown promise as an inhibitor of plasma kallikrein, which plays a role in inflammatory responses and blood pressure regulation .
- Modulation of Receptor Activity : Preliminary studies suggest that the compound may interact with G protein-coupled receptors (GPCRs), influencing intracellular signaling pathways. This interaction could lead to alterations in calcium ion concentrations and other second messenger systems .
- Neuroprotective Effects : Given the structural similarities to known neuroprotective agents, there is potential for this compound to influence neurodegenerative processes by modulating NMDA receptor activity, which is crucial for synaptic plasticity and memory formation .
Biological Activity Data
A summary of key findings related to the biological activity of this compound is presented in the table below:
Case Studies
Several case studies have explored the efficacy of this compound in various therapeutic contexts:
- Inflammation Models : In animal models of inflammation, treatment with this compound resulted in reduced inflammatory markers and improved clinical outcomes compared to controls.
- Neurodegenerative Disease Models : In vitro studies using neuronal cell lines demonstrated that the compound could protect against oxidative stress-induced cell death, suggesting its potential utility in conditions such as Alzheimer's disease.
- Cardiovascular Studies : Research into its effects on cardiovascular function indicated that the compound might modulate vascular tone through its action on endothelial cells, highlighting its potential as a therapeutic agent for hypertension.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
